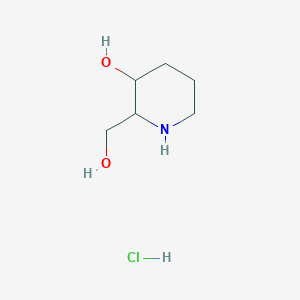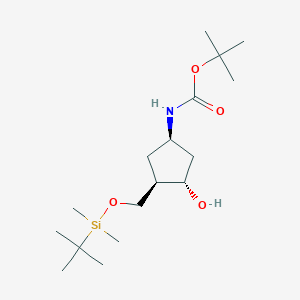
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate typically involves multiple steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl (TBDMS) group: This step involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Attachment of the carbamate group: This can be done using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS protecting group, revealing the free hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: TBAF (Tetrabutylammonium fluoride) is commonly used to remove TBDMS groups.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free hydroxyl compound.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting group strategies: The TBDMS group is a common protecting group in organic synthesis.
Biology and Medicine
Drug development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material science:
Catalysis: The compound may be used in catalytic processes for chemical transformations.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate: Similar structure but with different protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can influence its reactivity and applications in synthesis and research.
Propriétés
Formule moléculaire |
C17H35NO4Si |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,3R,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-13-9-12(14(19)10-13)11-21-23(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13-,14+/m1/s1 |
Clé InChI |
NPDUDJIWVTYUBF-MCIONIFRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)O)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


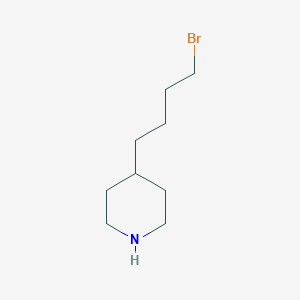
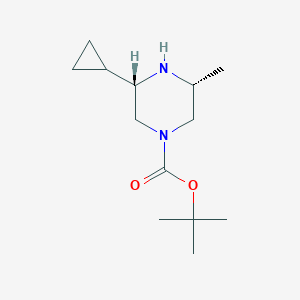
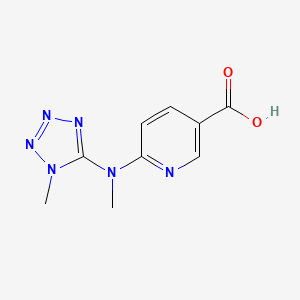
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
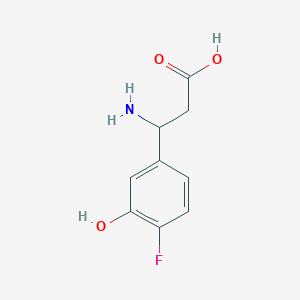


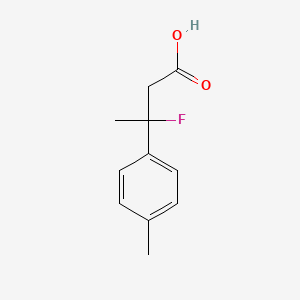
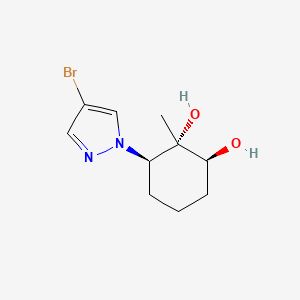
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
